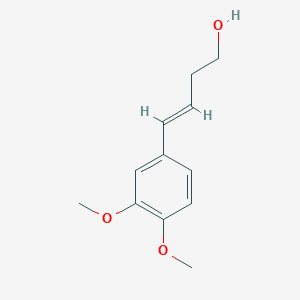

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

描述

属性

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXARZMWFOEQTO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69768-97-4 | |

| Record name | 4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069768974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Aldehyde Reduction and Olefination Strategy

The most widely documented method begins with 3,4-dimethoxybenzaldehyde as the precursor. The synthesis involves three critical stages:

-

Reduction of the aldehyde group to 3,4-dimethoxybenzyl alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or ethanol.

-

Protection of the hydroxyl group via acetylation or benzoylation to prevent side reactions during subsequent steps.

-

Olefination using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the double bond, followed by deprotection and reduction to yield the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldehyde reduction | NaBH₄, ethanol, 0–5°C, 4 h | 85–90 |

| Hydroxyl protection | Acetic anhydride, pyridine, 25°C | 92 |

| Olefination | Wittig reagent, THF, reflux, 8 h | 68–75 |

This route is favored for its scalability but requires meticulous control over reaction conditions to avoid over-reduction or polymerization.

Vanillin-Based Synthesis

An alternative approach starts with vanillin (4-hydroxy-3-methoxybenzaldehyde), leveraging its commercial availability and lower cost. The process involves:

-

Methylation of vanillin using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) to form 3,4-dimethoxybenzaldehyde (veratraldehyde).

-

Bromination with boron tribromide (BBr₃) to generate 3,4-dimethoxybenzyl bromide, followed by Grignard reaction with allyl magnesium bromide to form the butenol structure.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylation | CH₃I, K₂CO₃, 90°C, 22 h | 78 |

| Bromination | BBr₃, CH₂Cl₂, −5°C, 6 h | 80–85 |

| Grignard reaction | Allyl MgBr, THF, 0°C, 3 h | 65 |

This method avoids expensive starting materials but introduces challenges in handling air-sensitive reagents like BBr₃.

Industrial-Scale Optimization

Catalytic Hydrogenation

Recent advances utilize palladium on carbon (Pd/C) for selective hydrogenation of intermediates. For example, hydrogenating the double bond in 4-(3,4-dimethoxyphenyl)-3-buten-1-one (a precursor) achieves higher stereochemical control.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst loading | 5% Pd/C, 50 psi H₂ |

| Temperature | 25°C |

| Yield | 88% |

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 75 |

| Dichloromethane | 8.9 | 68 |

| Ethanol | 24.3 | 82 |

Higher yields in ethanol correlate with improved solubility of NaBH₄, facilitating faster reduction.

Challenges and Mitigation Strategies

Byproduct Formation

-

Over-reduction : Using NaBH₄ instead of LiAlH₄ minimizes unintended reduction of methoxy groups.

-

Polymerization : Maintaining temperatures below 10°C during Wittig reactions suppresses diene formation.

Purification Techniques

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

-

Recrystallization : Methanol recrystallization removes residual catalysts.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Total Yield (%) | Cost (Relative) |

|---|---|---|---|---|

| Aldehyde reduction | 3,4-Dimethoxybenzaldehyde | 4 | 62–68 | High |

| Vanillin-based | Vanillin | 5 | 50–55 | Low |

The aldehyde reduction route offers better yields but higher costs, while the vanillin approach is economical but technically demanding.

化学反应分析

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

科学研究应用

Chemistry

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation and reduction processes that yield different functional groups such as aldehydes or alcohols.

Biology

The compound has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a critical enzyme for melanin production. This effect is mediated through the activation of extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways .

Key Biological Activities :

- Melanogenesis Enhancement : Promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes.

- Phagocytic Activity : Enhances macrophage phagocytosis, suggesting immunomodulatory properties.

- Antibacterial Activity : Exhibits bacteriolytic effects against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

Medicine

Given its biological activities, this compound has potential therapeutic applications:

- Treatment of Hypopigmentation Disorders : Its ability to stimulate melanogenesis makes it a candidate for treating conditions like vitiligo .

- Immunomodulation : The enhancement of macrophage activity suggests a role in boosting immune responses.

- Antibacterial Drug Development : Its antibacterial properties highlight its potential as a lead compound for new antibacterial drugs.

Industrial Applications

In the pharmaceutical industry, this compound is being explored for its antioxidant and anti-inflammatory properties. It may be incorporated into medicinal formulations aimed at various health conditions due to its versatile biological activities .

Case Study 1: Melanogenesis Enhancement

A study demonstrated that treatment with this compound significantly increased melanin production in cultured melanoma cells. The mechanism involved the upregulation of tyrosinase expression through USF1-mediated pathways.

Case Study 2: Antibacterial Efficacy

Research evaluated the antibacterial effects of the compound against common pathogens. Results indicated that it effectively inhibited growth and caused damage to bacterial cell walls, supporting its potential use in developing new antibacterial agents .

作用机制

The mechanism by which 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol exerts its effects involves the activation of specific molecular pathways. In the context of melanogenesis, it enhances the activation of extracellular signal-regulated kinase (ERK) and p38 pathways, leading to increased levels of tyrosinase . This enzyme catalyzes the conversion of tyrosine to melanin, thereby promoting melanin synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Phenylbutanoid Derivatives

(a) 4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate (Compound 3)

- Structure : Acetylated derivative of DMPB.

(b) 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol

- Structure: Contains two hydroxyl groups on the butenol chain.

- Activity : Shows weaker antibacterial effects than DMPB, likely due to increased hydrophilicity reducing cellular uptake .

(c) (E)-1-(3,4-Dimethoxyphenyl)butadiene and (E)-3-(3,4-dimethoxyphenyl)butadiene

Cyclohexene Derivatives from Zingiber montanum

(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Structure : Incorporates a styryl group and cyclohexene ring.

- Activity : Potent COX-2 inhibitor (IC50: 2.71 mM), outperforming DMPB in anti-inflammatory assays .

- Key Difference : The extended conjugation and rigid cyclohexene backbone enhance COX-2 binding affinity .

(±)-trans-3-(4-Hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

Heterocyclic Analogs

(a) 3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 1)

- Structure : Cyclohexene core with dimethoxyphenyl and styryl moieties.

(b) Pyrazole and Triazole Derivatives

Functional Group Modifications

(a) 3-(3,4-Dimethoxyphenyl)propan-1-ol

- Structure: Saturated propyl chain instead of butenol.

- Activity: Limited bioactivity data, but reduced unsaturation likely diminishes anti-inflammatory effects compared to DMPB .

(b) 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one

- Structure : Ketone and methylenedioxy group.

生物活性

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol, commonly referred to as DMPB, is a phenolic compound derived from the plant Orophea yunnanensis. This compound has garnered attention due to its potential biological activities, particularly in the context of melanogenesis and therapeutic applications against hypopigmentation disorders.

- Chemical Name : this compound

- CAS Number : 69768-97-4

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Appearance : Pale yellow oily liquid

Research indicates that DMPB enhances melanin synthesis through a specific signaling pathway. The compound activates the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways in melanocytes, which are crucial for melanin production. Notably, DMPB increases the levels and nuclear localization of upstream stimulating factor 1 (USF1), a transcription factor involved in melanin synthesis regulation. This effect was diminished in USF1-knockdown cells, suggesting that USF1 is essential for the melanogenic effects of DMPB .

Melanogenesis Enhancement

DMPB has been shown to significantly increase melanin production in both B16F10 melanoma cells and human primary melanocytes:

| Study | Cell Type | Effect on Melanin Synthesis |

|---|---|---|

| B16F10 | Increased melanin synthesis via ERK and p38 activation | |

| Human Melanocytes | Enhanced melanogenesis similar to B16F10 cells |

In vivo studies conducted on brown guinea pigs demonstrated that DMPB induced hyperpigmentation, further supporting its potential as a therapeutic agent for conditions associated with hypopigmentation .

Other Pharmacological Activities

While the primary focus has been on its role in melanogenesis, DMPB may exhibit other pharmacological properties, including:

Case Studies and Research Findings

- Melanogenic Effects :

- Pharmacological Review :

- Extraction and Analysis :

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。